Benzenamine, 2-(2,2-diethoxyethoxy)-

Description

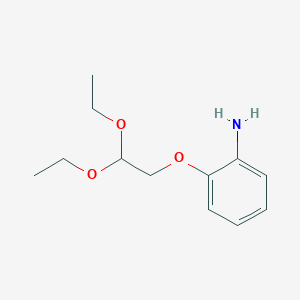

Benzenamine, 2-(2,2-diethoxyethoxy)-, is an aromatic amine derivative featuring a benzene ring substituted with an amino group (-NH₂) at the ortho position and a branched ethoxy chain (2,2-diethoxyethoxy) at the adjacent position. This substituent comprises an ethoxy group (-OCH₂CH₃) branching into two additional ethoxy units, resulting in a polar yet lipophilic side chain. Such structural features may enhance solubility in organic solvents and influence reactivity in synthetic applications, such as polymer chemistry or pharmaceutical intermediates .

Properties

CAS No. |

61144-94-3 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-(2,2-diethoxyethoxy)aniline |

InChI |

InChI=1S/C12H19NO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9,13H2,1-2H3 |

InChI Key |

YNDZBMFIKASXGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC=CC=C1N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(2,2-diethoxyethoxy)- typically involves the reaction of aniline with 2-(2,2-diethoxyethoxy)chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the 2-(2,2-diethoxyethoxy)chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(2,2-diethoxyethoxy)- can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or other reduced products.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Benzenamine, 2-(2,2-diethoxyethoxy)- has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(2,2-diethoxyethoxy)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the 2-(2,2-diethoxyethoxy) group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Complexity and Chain Length

a. 4-[2-(2-Methoxyethoxy)ethoxy]aniline (CAS 65673-48-5)

- Molecular Formula: C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol

- Substituent : A linear methoxyethoxyethoxy (-OCH₂CH₂OCH₂CH₂OCH₃) group at the para position.

- Key Differences : The methoxy terminus reduces lipophilicity compared to diethoxyethoxy derivatives. This compound is used in peptide synthesis and polymer functionalization due to its extended hydrophilic chain .

b. Benzenamine, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-methyl- (CAS 827325-28-0)

- Molecular Formula: C₁₄H₂₃NO₄

- Molecular Weight : 269.34 g/mol

- Substituent : A longer ethoxy chain (-OCH₂CH₂OCH₂CH₂OCH₃) with a methyl group at the meta position.

- Applications include dye synthesis and as a monomer for specialty polymers .

c. 3-Ethoxybenzenamine (CAS 621-33-0)

Functional Group Variations

a. 2-(3,4-Difluorophenoxy)aniline

- Molecular Formula: C₁₂H₉F₂NO

- Molecular Weight : 233.21 g/mol

- Substituent: A difluorophenoxy group at the ortho position.

- Key Differences : Fluorine atoms introduce strong electron-withdrawing effects, enhancing stability and reactivity in Suzuki coupling reactions. Applications include fluorescent dye synthesis .

b. 1,2-Bis(o-aminophenoxy)ethane (CAS 52411-34-4)

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Substituent: Two aminophenoxy groups linked by an ethylene bridge.

- Key Differences : The bifunctional structure enables crosslinking in epoxy resins and coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.